Nature of anion-templated π+–π+ interactions†

Physical Chemistry Chemical Physics Pub Date: 2011-05-31 DOI: 10.1039/C1CP20348G

Abstract

Interaction between positively charged aromatic groups (π+–π+) is characterized by anti-parallel, displaced-stacked structures in the presence of counteranions. Binding energies of pyridinium, N-methylpyridinium and N-methylimidazolium dimers are much larger than that of benzenepyridine (π–π) and pyridinium–benzene+–π). Stabilization is attributed to attractive electrostatic interaction with significant dispersion contribution.

Graphical abstract: Nature of anion-templated π+–π+ interactions
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